Zirconium silicate

説明

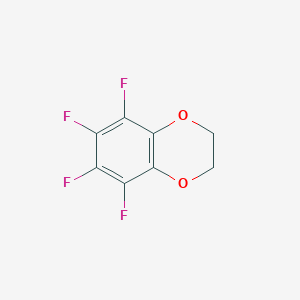

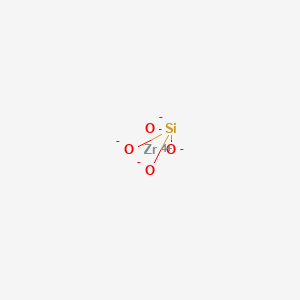

Zirconium Silicate, often referred to as zircon, is a naturally occurring mineral and is the primary source of the metal zirconium . It is denoted by the chemical formula ZrSiO4, consisting of one zirconium atom, one silicon atom, and four oxygen atoms . It occurs naturally in the Earth’s crust and is mainly extracted from beach sands .

Synthesis Analysis

Zirconium silicate is extracted from mineral sands. The extraction process involves mining the mineral sands, followed by the separation of the heavy mineral concentrate. Further separation processes involve magnetic, electrostatic, and gravity separation techniques to isolate zircon . Several studies have been conducted on the synthesis and structural characterization of zirconium silicates .Molecular Structure Analysis

The crystalline structure of this silicate mineral is tetragonal, comprising silicon-oxygen tetrahedra, where each oxygen atom is shared between two tetrahedra, giving an overall formula SiO4 . The structure of zircon consists of 8-coordinated Zr4+ centers linked to tetrahedral orthosilicate SiO44- sites .Physical And Chemical Properties Analysis

Pure zirconium silicate appears as a colorless crystal, but impurities can result in variants that are brown, red, yellow, or green . It has a high melting point and hardness, which make it useful in many industrial applications . It is insoluble in water, acids, alkali, and aqua regia .科学的研究の応用

Refractory Materials

Zirconium silicate is extensively used in manufacturing refractory materials due to its high resistance to corrosion by alkali substances. This makes it ideal for applications involving high temperatures and corrosive environments .

Ceramics and Enamels

In the ceramics industry, zirconium silicate plays a crucial role in the production of ceramics, pottery, and glass. It serves as an opacifier in enamels and glazes, providing opacity and whiteness to ceramic products .

Polishing and Mold Coatings

It is employed in polishing materials and as coatings for casting molds. The properties of zirconium silicate make it suitable for smoothing and finishing surfaces .

Catalysts and Stabilizers

Zirconium silicate is used as a catalyst in various chemical reactions and as a stabilizer for silicon rubber, enhancing its properties for broader applications .

Biomedical Applications

Zirconia-based nanomaterials, derived from zirconium silicate, have found significant applications in dentistry and drug delivery systems due to their biocompatibility. They also exhibit anti-microbial, antioxidant, and anti-cancer properties .

Nuclear Energy

In the field of nuclear energy, zirconium is vital due to its low neutron-capture cross-section, making zirconium silicate-derived materials suitable for use in nuclear reactors .

Chemical Stability and High Melting Point

Zirconium silicate’s high melting point (up to 2550 °C) and chemical stability make it valuable in applications requiring materials that can withstand extreme conditions .

Metal-Organic Frameworks (MOFs)

Zirconium-based MOFs have been explored for their potential in water adsorption, gas storage and separation, heterogeneous catalysis, and chemical sensing due to their unique structural properties .

作用機序

Target of Action

Zirconium silicate, also known as zirconium orthosilicate, is a chemical compound that occurs in nature as the mineral zircon . The primary target of zirconium silicate is potassium ions (K+) . It acts as a highly selective potassium binder, preferentially capturing potassium in exchange for hydrogen and sodium .

Mode of Action

Zirconium silicate interacts with its target, potassium ions, through a process known as ion exchange . This compound preferentially captures potassium ions in exchange for hydrogen and sodium . The specificity for potassium is thought to be caused by the diameter and composition of the pores, which resembles potassium channels . This interaction results in a reduction in the concentration of free potassium in the gastrointestinal lumen, thereby lowering serum potassium levels .

Biochemical Pathways

The primary biochemical pathway affected by zirconium silicate is the regulation of potassium levels in the body. By binding to potassium ions, zirconium silicate reduces the concentration of free potassium in the gastrointestinal lumen . This leads to a reduction in serum potassium concentrations, which can be achieved as quickly as one hour after ingestion .

Pharmacokinetics

It is administered orally and remains in the gastrointestinal tract where it binds to potassium ions Its impact on bioavailability is therefore related to its ability to bind potassium ions in the gastrointestinal tract and reduce serum potassium levels .

Result of Action

The primary result of zirconium silicate’s action is the reduction of serum potassium levels . This can occur as quickly as one hour after ingestion, and normokalaemia can typically be achieved within 24 to 48 hours . This effect is beneficial in conditions such as hyperkalemia, where there is an excess of potassium in the blood .

Action Environment

Zirconium silicate is stable and can be administered in a variety of environments as it is odorless, tasteless, and stable at room temperature . The efficacy of zirconium silicate may be influenced by factors such as the concentration of potassium ions in the gastrointestinal tract and the presence of other ions that could potentially interfere with its ion exchange mechanism

Safety and Hazards

Zirconium silicate is an abrasive irritant for skin and eyes. Chronic exposure to dust can cause pulmonary granulomas, skin inflammation, and skin granuloma . Inhalation of zircon dust can lead to lung diseases, including silicosis . Therefore, adequate protective measures must be taken in industries dealing with zircon powder .

将来の方向性

特性

IUPAC Name |

zirconium(4+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O4Si.Zr/c1-5(2,3)4;/q-4;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQYVLUOOAAOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

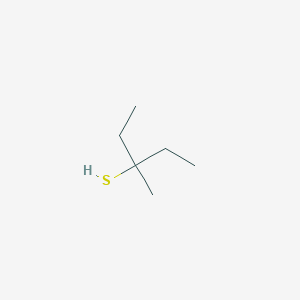

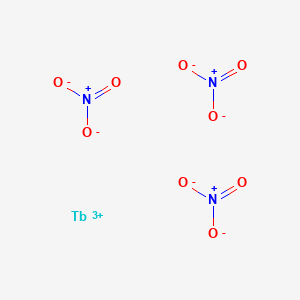

[O-][Si]([O-])([O-])[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrSiO4, O4SiZr | |

| Record name | Zirconium orthosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_orthosilicate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | zirconium(IV) silicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_silicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892246 | |

| Record name | Zirconium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dry Powder; Other Solid, Colorless solid; [Merck Index] Grey powder; [MSDSonline], Colorless to greyish-white to red to brown fine powder; Odorless; [Continental Mineral Processing MSDS] | |

| Record name | Zircon (Zr(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), zirconium(4+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zircon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zirconium silicate | |

CAS RN |

10101-52-7, 14940-68-2, 1344-21-4 | |

| Record name | Zirconium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014940682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zircon (Zr(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), zirconium(4+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zircon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, zirconium(4+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY8H89134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-fluoro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B167708.png)

![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)